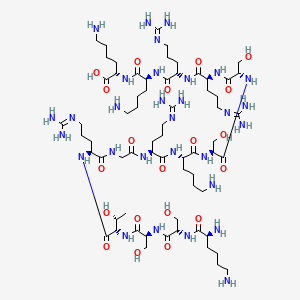
Ac-Phe-Leu-Phe-Thr-Val-Ala-Abu(2,3-dehydro)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ac-Phe-Leu-Phe-Thr-Val-Ala-Abu(2,3-dehydro)-OH” is a synthetic peptide composed of the amino acids acetyl-phenylalanine, leucine, phenylalanine, threonine, valine, alanine, and 2,3-dehydro-aminobutyric acid. Peptides like this one are often studied for their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Ac-Phe-Leu-Phe-Thr-Val-Ala-Abu(2,3-dehydro)-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.
Deprotection: Removal of protecting groups (e.g., Fmoc) using a base like piperidine.
Cleavage: The final peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Oxidation of methionine or cysteine residues.
Reduction: Reduction of disulfide bonds.
Substitution: Substitution reactions involving side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents like alkyl halides.
Major Products
The products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine yields methionine sulfoxide.
Scientific Research Applications
Peptides like “Ac-Phe-Leu-Phe-Thr-Val-Ala-Abu(2,3-dehydro)-OH” have diverse applications in scientific research:
Chemistry: Studying peptide synthesis and modification.
Biology: Investigating protein-protein interactions and enzyme substrates.
Medicine: Developing peptide-based drugs and therapeutic agents.
Industry: Using peptides in cosmetics and as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, and ion channels. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
Ac-Phe-Leu-Phe-Thr-Val-Ala-OH: A similar peptide without the 2,3-dehydro modification.
Ac-Phe-Leu-Phe-Thr-Val-Ala-Abu-OH: A peptide with aminobutyric acid instead of 2,3-dehydro-aminobutyric acid.
Uniqueness
The presence of 2,3-dehydro-aminobutyric acid in “Ac-Phe-Leu-Phe-Thr-Val-Ala-Abu(2,3-dehydro)-OH” may confer unique structural and functional properties, such as increased stability or altered biological activity.
Properties
Molecular Formula |
C42H59N7O10 |
|---|---|
Molecular Weight |
822.0 g/mol |
IUPAC Name |
(Z)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]but-2-enoic acid |
InChI |
InChI=1S/C42H59N7O10/c1-9-30(42(58)59)45-36(52)25(6)43-40(56)34(24(4)5)48-41(57)35(26(7)50)49-39(55)33(22-29-18-14-11-15-19-29)47-37(53)31(20-23(2)3)46-38(54)32(44-27(8)51)21-28-16-12-10-13-17-28/h9-19,23-26,31-35,50H,20-22H2,1-8H3,(H,43,56)(H,44,51)(H,45,52)(H,46,54)(H,47,53)(H,48,57)(H,49,55)(H,58,59)/b30-9-/t25-,26+,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
ZDZXQQBZZWAJHB-AMUGTJIUSA-N |
Isomeric SMILES |
C/C=C(/C(=O)O)\NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C |
Canonical SMILES |
CC=C(C(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-methyl-6-oxo-1H-pyridin-3-yl)-1-[2-methyl-4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)-2H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12371428.png)
![(2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12371434.png)

![[(3S,4S,6S,7S,8S)-4-hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl] 3-methylbutanoate](/img/structure/B12371451.png)




![(2R,3S,5R)-2-[6-[(3-chlorophenyl)methylamino]purin-9-yl]-5-[[[4-(trifluoromethyl)phenyl]methylamino]methyl]oxolane-3,4-diol](/img/structure/B12371475.png)


![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile](/img/structure/B12371491.png)

